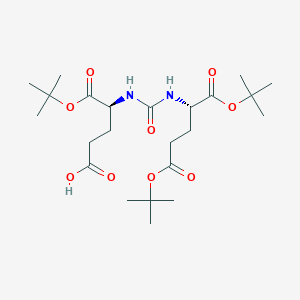

DUPA(OtBu)-OH

Übersicht

Beschreibung

Es wird hauptsächlich als Zielmolekül in Wirkstoffkonjugaten verwendet, um zytotoxische Wirkstoffe selektiv an Prostatakrebszellen zu liefern . Diese Verbindung hat aufgrund ihrer hohen Spezifität und Affinität für das Prostata-spezifische Membranantigen (PSMA), das in Prostatakrebszellen überexprimiert wird, große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DUPA(OtBu)-OH erfolgt typischerweise in mehreren Schritten, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen den Schutz der Aminogruppe, Kupplungsreaktionen und Entschützungsschritte. Die tert-Butoxycarbonylgruppe (OtBu) wird üblicherweise als Schutzgruppe für die Aminogruppe während der Synthese verwendet .

Schutz der Aminogruppe: Die Aminogruppe wird mit tert-Butoxycarbonylchlorid (Boc-Cl) in Gegenwart einer Base wie Triethylamin (TEA) geschützt.

Kupplungsreaktionen: Die geschützte Aminosäure wird dann mit Glutaminsäurederivaten unter Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt) gekuppelt.

Entschützung: Der letzte Schritt umfasst die Entfernung der Schutzgruppe unter sauren Bedingungen wie Trifluoressigsäure (TFA).

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Synthesizern und Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DUPA(OtBu)-OH unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die tert-Butoxycarbonylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Entschützungsreaktionen: Die Entfernung der tert-Butoxycarbonylgruppe unter sauren Bedingungen ist eine übliche Reaktion für diese Verbindung.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Nukleophile (z. B. Amine, Thiole) und Basen (z. B. Natriumhydrid) werden häufig verwendet.

Entschützung: Trifluoressigsäure (TFA) wird häufig zur Entfernung der tert-Butoxycarbonylgruppe verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind entschützte Aminosäuren und verschiedene substituierte Derivate, abhängig vom Nukleophil, das in den Substitutionsreaktionen verwendet wird .

Wissenschaftliche Forschungsanwendungen

DUPA(OtBu)-OH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Medizin: this compound wird bei der Entwicklung von zielgerichteten Medikamenten-Abgabesystemen zur Behandlung von Prostatakrebs verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Bindung an das Prostata-spezifische Membranantigen (PSMA) auf der Oberfläche von Prostatakrebszellen. Die hohe Affinität der Verbindung für PSMA ermöglicht es ihr, diese Zellen selektiv anzusprechen und an sie zu binden. Sobald es gebunden ist, wird der konjugierte zytotoxische Wirkstoff von den Krebszellen internalisiert, was zum Zelltod führt .

Wirkmechanismus

The mechanism of action of DUPA(OtBu)-OH involves its binding to prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells. The compound’s high affinity for PSMA allows it to selectively target and bind to these cells. Once bound, the conjugated cytotoxic agent is internalized by the cancer cells, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

DUPA-FITC: Ein fluoreszierendes Derivat, das für Bildgebungsanwendungen verwendet wird.

DUPA-Docetaxel: Ein Konjugat, das für die zielgerichtete Chemotherapie verwendet wird.

Einzigartigkeit

DUPA(OtBu)-OH ist einzigartig aufgrund seiner hohen Spezifität und Affinität für PSMA, was es zu einem exzellenten Kandidaten für zielgerichtete Medikamenten-Abgabesysteme macht. Seine Fähigkeit, zytotoxische Wirkstoffe selektiv an Prostatakrebszellen zu liefern, unterscheidet es von anderen ähnlichen Verbindungen .

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit einem erheblichen Potenzial für verschiedene wissenschaftliche Forschungsanwendungen ist, insbesondere bei der zielgerichteten Behandlung von Prostatakrebs. Seine einzigartigen Eigenschaften und seine hohe Spezifität machen es zu einem wertvollen Werkzeug bei der Entwicklung fortschrittlicher Therapeutika und Diagnostika.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O9/c1-21(2,3)32-17(28)13-11-15(19(30)34-23(7,8)9)25-20(31)24-14(10-12-16(26)27)18(29)33-22(4,5)6/h14-15H,10-13H2,1-9H3,(H,26,27)(H2,24,25,31)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDDHSXZOLZZGF-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

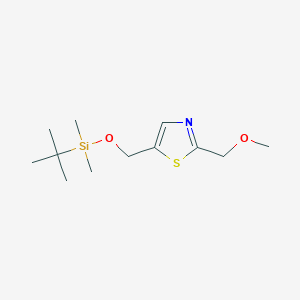

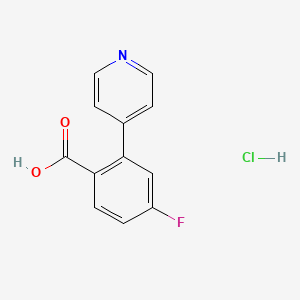

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)